molecular formula C11H14ClN5 B1669406 Cycloguanil CAS No. 516-21-2

Cycloguanil

Cat. No. B1669406
CAS RN: 516-21-2
M. Wt: 251.71 g/mol
InChI Key: QMNFFXRFOJIOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloguanil is a dihydrofolate reductase inhibitor and is a metabolite of the antimalarial drug proguanil . Its formation in vivo has been thought to be primarily responsible for the antimalarial activity of proguanil .


Synthesis Analysis

The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (aka 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal cycloguanil .


Molecular Structure Analysis

Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is a triazine in which a 1,6-dihydro-1,3,5-triazine ring is substituted at N-1 by a 4-chlorophenyl group, at C-2 and -4 by amino groups and at C-6 by gem-dimethyl groups .


Chemical Reactions Analysis

Cycloguanil is a potent inhibitor of human DHFR . It disrupts folate metabolism and STAT3-dependent gene expression .


Physical And Chemical Properties Analysis

Cycloguanil has a molecular formula of C11H14ClN5 and an average mass of 251.715 Da . It is hydrophilic in nature .

Scientific Research Applications

Cycloguanil's Role in Malaria Treatment

Cycloguanil, the active metabolite of the antimalarial drug proguanil, has been a subject of extensive study due to its inhibitory action on dihydrofolate reductase, crucial in treating malaria. Foote, Galatis, and Cowman (1990) revealed that cycloguanil resistance in Plasmodium falciparum involves different mutations compared to pyrimethamine resistance, another antimalarial drug. Specifically, a serine-to-threonine change at position 108, along with an alanine-to-valine change at position 16, is associated with cycloguanil-resistant isolates (Foote, Galatis, & Cowman, 1990). Furthermore, Basco, Ramiliarisoa, Ringwald, Doury, and Le bras (1993) assessed the in vitro activity of cycloguanil against African isolates of Plasmodium falciparum, finding a bimodal distribution of susceptibility patterns with 44% of isolates being susceptible to cycloguanil (Basco et al., 1993).

Cycloguanil's Potential in Treating Trypanosoma Brucei

Expanding beyond malaria, Landi et al. (2019) investigated the potential of cycloguanil as an inhibitor of Trypanosoma brucei PTR1, a critical enzyme in trypanosomatid parasites. They developed cycloguanil derivatives with potent inhibitory effects against this enzyme, offering new avenues for treating human African trypanosomiasis (Landi et al., 2019).

Cycloguanil in Cancer Research

Cycloguanil has also been explored in cancer research due to its inhibitory action on dihydrofolate reductase (DHFR) in cancer cells. Brown et al. (2023) utilized computational and chemical biology techniques to reinvestigate the anti-cancer activity of cycloguanil and its analogues. Their findings suggest cycloguanil's potential as a potent inhibitor of human DHFR, offering a basis for further investigation in cancer therapy (Brown et al., 2023).

Impact of OCT1 on Cycloguanil Pharmacokinetics

Matthaei et al. (2018) explored how OCT1, an organic cation transporter, affects the pharmacokinetics of cycloguanil. They discovered that common OCT1 variants significantly influence the uptake and efficacy of cycloguanilagainst hepatic malaria schizonts. This study highlights the importance of genetic factors in the effectiveness of cycloguanil as an antimalarial treatment (Matthaei et al., 2018).

Cycloguanil in Treating Cutaneous Leishmaniasis

The application of cycloguanil in treating cutaneous leishmaniasis has been examined, with varying degrees of success. Johnson (1968) reported that cycloguanil pamoate showed effectiveness in treating cutaneous leishmaniasis in Panama, with complete healing in 19 out of 26 cases (Johnson, 1968). Moreover, Chavarría, Kotcher, and Lizano (1968) found cycloguanil pamoate to be effective against American dermal leishmaniasis, with an 88% cure rate following treatment (Chavarría, Kotcher, & Lizano, 1968).

Cycloguanil's Mechanism of Action and Resistance

Fidock, Nomura, and Wellems (1998) conducted a study to understand the distinct pharmacological actions of cycloguanil and its parent compound proguanil. They found that cycloguanil specifically targets Plasmodium falciparum DHFR and has no other significant target, suggesting its specific efficacy in malaria treatment (Fidock, Nomura, & Wellems, 1998).

Safety And Hazards

Cycloguanil should be handled carefully to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . In case of accidental exposure, appropriate first-aid measures should be taken .

Future Directions

Cycloguanil was proposed as a DHFR inhibitor in the 1950s and is the active metabolite of clinically approved plasmodium DHFR inhibitor Proguanil . The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s . Current computational and chemical biology techniques were employed to re-investigate the anti-cancer activity of Cycloguanil and related compounds . These data confirm that Cycloguanil and its analogues are potent inhibitors of human DHFR, and their anti-cancer activity may be worth further investigation .

properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNFFXRFOJIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

152-53-4 (hydrochloride)
Record name Cycloguanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9022867
Record name Cycloguanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloguanil

CAS RN

516-21-2
Record name Cycloguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloguanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloguanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cycloguanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOGUANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cycloguanil
Reactant of Route 2
Reactant of Route 2
Cycloguanil
Reactant of Route 3
Cycloguanil
Reactant of Route 4
Cycloguanil
Reactant of Route 5
Cycloguanil
Reactant of Route 6
Cycloguanil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.